molecular formula C21H12FNO4S2 B2562071 (5E)-3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 900134-88-5

(5E)-3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2562071
CAS No.: 900134-88-5
M. Wt: 425.45
InChI Key: SQUGJQCGHKSCNK-VXLYETTFSA-N
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Description

(5E)-3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a fluorophenyl group, a furan ring, and a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidinone core, followed by the introduction of the benzodioxole, fluorophenyl, and furan groups through various coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

(5E)-3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5E)-3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties, used in various disinfectants and mouthwashes.

    Domiphen bromide: Another antimicrobial agent, often used in combination with other compounds to enhance efficacy.

Uniqueness

What sets (5E)-3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5E)-3-(1,3-benzodioxol-5-yl)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12FNO4S2/c22-15-4-2-1-3-14(15)16-8-6-13(27-16)10-19-20(24)23(21(28)29-19)12-5-7-17-18(9-12)26-11-25-17/h1-10H,11H2/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUGJQCGHKSCNK-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5F)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C\C4=CC=C(O4)C5=CC=CC=C5F)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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